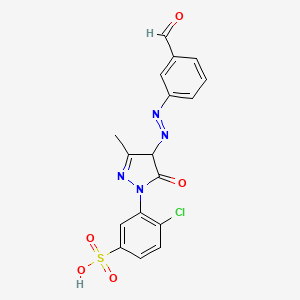
3-Isoajmalicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoajmalicine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. It is a stereoisomer of ajmalicine, which is known for its antihypertensive properties. This compound is found naturally in various plants, including Catharanthus roseus and Rauvolfia serpentina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoajmalicine involves the terpenoid indole alkaloid pathway. The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. This pathway involves several enzymes, including DXS, DXR, MCT, MECS, HDS, and HDR, leading to the formation of isopentenyl diphosphate and dimethylallyl diphosphate, which are then converted into secologanin .
The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine. Strictosidine synthase then catalyzes the formation of strictosidine from tryptamine and secologanin. Finally, strictosidine glucosidase catalyzes the conversion of strictosidine into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Catharanthus roseus and Rauvolfia serpentina. Metabolic engineering approaches are also being explored to increase the yield of this compound in both homologous and heterologous systems .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isoajmalicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product .
Major Products: For example, oxidation of this compound can lead to the formation of compounds with enhanced pharmacological properties .
Applications De Recherche Scientifique
3-Isoajmalicine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, this compound is investigated for its antihypertensive and neuroprotective properties .
Mécanisme D'action
The mechanism of action of 3-Isoajmalicine involves its interaction with various molecular targets and pathways. It acts as an α1-adrenergic receptor antagonist, which helps in reducing blood pressure. Additionally, it inhibits the CYP2D6 liver enzyme, affecting the metabolism of several drugs .
Comparaison Avec Des Composés Similaires
3-Isoajmalicine is structurally related to other yohimban derivatives, such as yohimbine, rauwolscine, and corynanthine. These compounds share similar pharmacological properties but differ in their specific interactions with molecular targets. For instance, while yohimbine is known for its stimulant effects, this compound is primarily recognized for its antihypertensive properties .
List of Similar Compounds:- Yohimbine
- Rauwolscine
- Corynanthine
- Spegatrine
Propriétés
Numéro CAS |
483-03-4 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19+/m0/s1 |
Clé InChI |
GRTOGORTSDXSFK-NALNUFGESA-N |
SMILES isomérique |
C[C@H]1[C@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


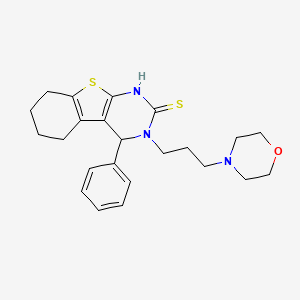
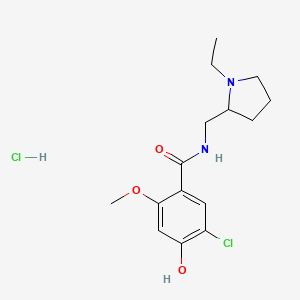


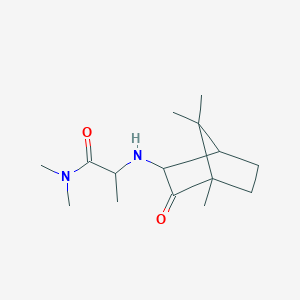


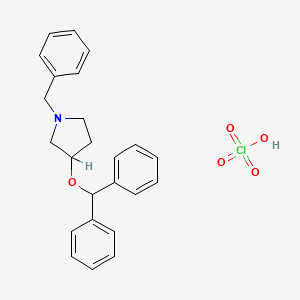



![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)

